molecular formula C27H29F3O7S B13407654 Thio-oxy Fluoro Fluticasone Furoate

Thio-oxy Fluoro Fluticasone Furoate

Cat. No.: B13407654
M. Wt: 554.6 g/mol
InChI Key: PCBSKDOYKOFXJQ-VLSRWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thio-oxy Fluoro Fluticasone Furoate is a synthetic trifluorinated corticosteroid intended for research applications only. It is a chemical derivative of fluticasone furoate, designed for investigative purposes to study structure-activity relationships, metabolic pathways, and receptor binding kinetics. This compound is for use in laboratory settings to further the understanding of glucocorticoid pharmacology. The parent compound, fluticasone furoate, is characterized by its high affinity for the human glucocorticoid receptor (GR), a property that is central to its potent anti-inflammatory effects . Upon binding to the GR, the ligand-receptor complex translocates to the cell nucleus where it modulates the transcription of various genes involved in the inflammatory response . This mechanism is known to include the inhibition of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), and the downregulation of cytokines like tumor necrosis factor-alpha (TNF-α) . Furthermore, its action contributes to the stabilization of the vascular endothelium and the suppression of inflammatory cell migration, for instance, by inhibiting antigen-induced lung eosinophilia in preclinical models . From a pharmacokinetic perspective, fluticasone furoate exhibits high lipophilicity, which promotes cellular accumulation and tissue retention, potentially leading to a prolonged duration of action . It is subject to extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in very low systemic bioavailability when administered via non-parenteral routes . Researchers may find value in this compound for exploring novel aspects of anti-inflammatory signaling, optimizing topical drug delivery, and assessing the impact of molecular modifications on the potency, selectivity, and metabolic stability of corticosteroids. This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H29F3O7S

Molecular Weight

554.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethoxysulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H29F3O7S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)38-36-13-28)37-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

PCBSKDOYKOFXJQ-VLSRWLAYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thio-oxy Fluoro Fluticasone Furoate involves multiple steps, starting from the base steroid structure. The process typically includes:

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thio-oxy Fluoro Fluticasone Furoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and thioesterified steroids, which are intermediates in the synthesis of this compound .

Scientific Research Applications

Thio-oxy Fluoro Fluticasone Furoate has a wide range of scientific research applications:

Mechanism of Action

Thio-oxy Fluoro Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. Upon binding, the compound undergoes conformational changes, leading to its translocation into the cell nucleus. Inside the nucleus, it interacts with glucocorticoid response elements (GREs) on DNA, modulating the transcription of anti-inflammatory genes and suppressing pro-inflammatory gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Differences

Table 1: Key Structural and Pharmacodynamic Properties
Compound Ester Group Receptor Affinity (vs. Dexamethasone) Dosing Frequency Key Substitutions
Fluticasone Furoate S-(fluoromethyl) 2989 Once daily 2-Furanyl, 6α,9α-Difluoro
Fluticasone Propionate O-propionate 1775 Twice daily 17α-Propionate
Mometasone Furoate O-furoate ~2000 (estimated) Once/twice daily 17α-Furoate, 9α,21-Dichloro
Beclomethasone O-dipropionate 1345 Twice daily 9α-Chloro, 17α-Dipropionate

Structural Insights :

  • The thio-ester in fluticasone furoate confers higher lipophilicity than oxygen-based esters (e.g., fluticasone propionate), enhancing lung deposition and duration .
  • 6α,9α-Difluoro substitutions amplify glucocorticoid receptor binding, surpassing mometasone furoate and beclomethasone in potency .

Key Findings :

  • Superior Efficacy: Fluticasone furoate (200 μg once daily) showed a 193 mL greater FEV₁ improvement over fluticasone propionate (250 μg twice daily) in COPD patients . Its combination with vilanterol (Relvar Ellipta) reduced severe asthma exacerbations by 3.1% compared to monotherapy .
  • Rapid Onset : When combined with oxymetazoline, fluticasone furoate achieved faster symptom relief in allergic rhinitis without inducing rhinitis medicamentosa .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 3: Pharmacokinetic Parameters
Parameter Fluticasone Furoate Fluticasone Propionate Mometasone Furoate
Half-life (hours) 15–24 8–14 5–8
Protein Binding (%) 99.6 91–98 98–99
Bioavailability (%) <1 (inhaled) 10–30 <1 (inhaled)

Mechanistic Insights :

  • Prolonged Action : Fluticasone furoate’s extended half-life (15–24 hours) supports once-daily dosing, unlike propionate or mometasone .
  • Low Systemic Exposure : Minimal oral bioavailability (<1%) reduces risks of corticosteroid-related systemic effects .

Biological Activity

Thio-oxy Fluoro Fluticasone Furoate (TOFFF) is a synthetic glucocorticoid that has garnered attention for its potent anti-inflammatory and vasoconstrictive properties. This compound is primarily utilized in the treatment of respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. This article delves into its biological activity, mechanisms of action, comparative efficacy, and relevant research findings.

This compound functions by binding to glucocorticoid receptors (GRs) located in the cytoplasm of target cells. Upon binding, it undergoes a conformational change that facilitates its translocation into the cell nucleus. Inside the nucleus, TOFFF interacts with glucocorticoid response elements (GREs) on DNA, leading to:

  • Transcriptional Activation : Modulation of anti-inflammatory gene expression.
  • Transcriptional Repression : Suppression of pro-inflammatory gene expression.

This dual mechanism contributes to its effectiveness in reducing inflammation and controlling allergic responses.

Comparative Efficacy

When compared to other corticosteroids like Fluticasone Propionate and Budesonide, TOFFF exhibits enhanced binding affinity to GRs, which translates into improved potency and reduced systemic activity. The unique esterification with furoic acid distinguishes it from similar compounds, providing a therapeutic advantage in clinical settings .

CompoundBinding AffinitySystemic ActivityTherapeutic Use
This compoundHighLowAsthma, COPD, Allergic Rhinitis
Fluticasone PropionateModerateModerateAsthma, Allergic Rhinitis
BudesonideModerateModerateAsthma, COPD

Biological Activity

Anti-inflammatory Properties : TOFFF has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby alleviating symptoms associated with respiratory diseases. It effectively reduces eosinophilic inflammation in animal models of asthma .

Cellular Signaling Pathways : Research indicates that TOFFF influences various cellular signaling pathways involved in inflammation. It has been observed to downregulate the expression of nuclear factor kappa B (NF-kB), a key transcription factor that mediates inflammatory responses .

Case Studies and Research Findings

  • Clinical Efficacy in Allergic Rhinitis :
    A real-world observational study evaluated the safety and effectiveness of a fixed-dose combination nasal spray containing Fluticasone Furoate and Oxymetazoline (FF + OXY). Patients demonstrated significant reductions in total nasal symptom scores (TNSS) after 28 days of treatment, indicating the effectiveness of glucocorticoids like TOFFF in managing allergic rhinitis symptoms .
  • Comparative Effectiveness in COPD :
    A comparative effectiveness study highlighted that patients receiving TOFFF exhibited lower rates of COPD exacerbations compared to those treated with Budesonide combined with Glycopyrrolate/Formoterol. This underscores TOFFF's potential as a superior therapeutic option for managing chronic respiratory conditions .
  • In Vitro Studies :
    In vitro experiments have shown that TOFFF significantly inhibits lung eosinophilia in rat models, further supporting its role as an effective anti-inflammatory agent .

Q & A

Q. What are best practices for ensuring compliance with journal-specific formatting guidelines (e.g., tables, figures) when publishing this compound research?

  • Methodological Answer : Format tables in Microsoft Word with Roman numerals, self-explanatory titles, and footnotes for abbreviations. For LaTeX submissions, use Springer’s macro package and validate compiled PDFs against journal templates. Ensure color figures are free in online versions and cite permissions for reused content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.